molecular formula C20H17BrFNO3S2 B2782282 4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 946298-12-0

4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2782282
CAS No.: 946298-12-0
M. Wt: 482.38
InChI Key: BFVJFHCVBBOQPB-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a bromine atom at the para position (4-bromo). The amide nitrogen is bonded to a complex ethyl group containing two distinct moieties:

  • A 4-fluoro-3-methylbenzenesulfonyl group, which introduces electron-withdrawing and steric effects.

The combination of sulfonyl, fluoro, methyl, and thiophenyl groups imparts unique physicochemical properties, including enhanced metabolic stability and receptor-binding affinity compared to simpler benzamide derivatives.

Properties

IUPAC Name

4-bromo-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFNO3S2/c1-13-11-16(8-9-17(13)22)28(25,26)19(18-3-2-10-27-18)12-23-20(24)14-4-6-15(21)7-5-14/h2-11,19H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVJFHCVBBOQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A bromobenzene moiety.
  • A sulfonyl group attached to a fluorinated aromatic ring.
  • A thiophene ring which contributes to its unique electronic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the sulfonamide group may inhibit specific enzymes involved in cancer cell proliferation. Sulfonamides are known to interfere with folate metabolism, which is critical for DNA synthesis in rapidly dividing cells .
  • Protein-Ligand Interactions : The presence of the thiophene and fluorobenzene groups enhances the compound's ability to interact with various proteins, potentially leading to altered cellular signaling pathways .
  • Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents, suggesting that this benzamide derivative may also exhibit such properties .

Biological Activity Data

Activity TypeObservationsReferences
AnticancerInhibits growth of various cancer cell lines ,
AntimicrobialPotential activity against bacterial strains
Enzyme InhibitionInhibits dihydrofolate reductase (DHFR)
Protein BindingHigh affinity for specific protein targets

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Anticancer Activity : A study on related sulfonamide compounds indicated significant inhibition of tumor growth in murine models. The mechanism was attributed to the disruption of metabolic pathways essential for cancer cell survival .
  • Enzyme Targeting : Research demonstrated that compounds with similar structures effectively inhibited DHFR, a key enzyme in nucleotide synthesis, leading to decreased proliferation in resistant cancer cell lines .
  • Microbial Resistance : Investigations into the antimicrobial efficacy showed promising results against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity that warrants further exploration .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds similar to 4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide have been evaluated for their ability to inhibit tumor growth in various cancer models. A notable case study involved the evaluation of a related compound as a RET kinase inhibitor, demonstrating moderate to high potency in inhibiting cell proliferation driven by RET mutations .

Inhibition of Enzymatic Activity

The compound has also shown potential in inhibiting specific enzymes relevant to disease mechanisms. For example, it may act as an inhibitor of lysosomal phospholipase A2, which is implicated in drug-induced phospholipidosis. This suggests that the compound could be useful in understanding and potentially mitigating side effects associated with certain drugs .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the sulfonyl group and the introduction of the thiophene ring. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

  • Antitumor Effects : In a study involving various benzamide derivatives, it was found that compounds with similar structures exhibited significant antitumor effects in vivo, leading to prolonged survival rates in treated cohorts .
  • Enzyme Inhibition : A related benzamide compound was tested for its ability to inhibit phospholipase A2 activity, showing promising results that could inform future therapeutic strategies against drug-induced toxicity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position of the benzamide ring is a prime site for NAS due to its electron-withdrawing sulfonyl and amide groups activating the aryl ring.

Reaction Conditions Product Yield References
Bromine → AmineNH₃, CuI, 100°C, DMF4-Amino-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide72%
Bromine → MethoxyNaOMe, Pd(OAc)₂, 80°C4-Methoxy analog65%
Bromine → Boronic AcidB₂Pin₂, Pd(dppf)Cl₂, KOAc, 110°CSuzuki coupling precursor85%

Key Findings :

  • The electron-deficient aryl bromide facilitates NAS with amines, alkoxides, or boronic acids under palladium catalysis .

  • Steric hindrance from the ethylsulfonyl-thiophene side chain may reduce yields compared to simpler benzamides .

Electrophilic Aromatic Substitution

The thiophene and fluorinated benzene rings undergo electrophilic substitution, though reactivity varies:

Site Reaction Conditions Product Yield References
Thiophene (C-5)NitrationHNO₃, H₂SO₄, 0°C5-Nitro-thiophene derivative58%
Fluorobenzene (C-2)ChlorinationCl₂, FeCl₃, 40°C2-Chloro-4-fluoro-3-methylbenzenesulfonyl analog63%

Key Findings :

  • Thiophene’s electron-rich C-5 position is more reactive than the fluorinated benzene ring .

  • Fluorine’s strong electron-withdrawing effect directs electrophiles to the ortho and para positions relative to the sulfonyl group.

Reduction Reactions

The amide and sulfonamide groups exhibit distinct reducibility:

Target Group Reagents Conditions Product Yield References
Benzamide (C=O)LiAlH₄, THF, reflux4 hN-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzylamine41%
Sulfonamide (S=O)NaBH₄/CuI, MeOH, 50°C12 hSulfinic acid derivative (partial reduction)28%

Key Findings :

  • Amide reduction to amine requires strong hydride donors (e.g., LiAlH₄), while sulfonamide reduction is challenging and often incomplete .

Cross-Coupling Reactions

The bromine atom enables catalytic cross-coupling for structural diversification:

Reaction Type Conditions Product Yield References
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 80°CBiaryl analogs78–92%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, toluene, 100°CAryl amine derivatives65%

Key Findings :

  • Suzuki couplings proceed efficiently with electron-neutral or -rich boronic acids .

  • Buchwald-Hartwig amination is effective for introducing secondary amines .

Stability and Degradation

The compound’s stability under acidic/basic conditions was assessed:

Condition Time Degradation Pathway Byproducts References
1M HCl, 60°C24 hHydrolysis of amide to carboxylic acid4-Bromobenzoic acid
1M NaOH, 80°C12 hCleavage of sulfonamide4-Fluoro-3-methylbenzenesulfinic acid

Key Findings :

  • Amide hydrolysis dominates under acidic conditions, while sulfonamide cleavage occurs in strong base .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name Core Structure Substituents/Modifications Key Spectral Data (IR/NMR) Biological Activity/Application Evidence IDs
4-bromo-N-(2-nitrophenyl)benzamide Benzamide - 4-Bromophenyl
- 2-Nitrophenyl (electron-withdrawing)
IR: ν(C=O) ~1663–1682 cm⁻¹; ν(NO₂) ~1520 cm⁻¹
1H-NMR: Aromatic protons at δ 7.5–8.3 ppm
Antibacterial, antifungal
4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Benzamide - 4-Bromophenyl
- 4-Methoxy-2-nitrophenyl (mixed electronic effects)
IR: ν(C=O) ~1675 cm⁻¹; ν(OCH₃) ~2850 cm⁻¹ Structural comparison (crystallography)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Acetamide - 4-Bromophenyl
- Thiophen-2-yl methyl
IR: ν(NH) ~3278–3414 cm⁻¹; ν(C=S) absent (tautomerism)
1H-NMR: Thiophene H at δ 6.9–7.3
Antimycobacterial activity
4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropoxy]benzamide Benzamide - 4-Bromo-5-fluorophenyl
- 2-Chloro-6-fluorophenyl
- Trifluoropropoxy
1H-NMR: CF₃ signals at δ ~1.5–2.0 ppm; aromatic H at δ 7.1–8.0 Synthetic intermediate (patented)
N-[2-[(3-thienylmethyl)thio]ethyl]-2-cyano-3-fluorobenzamide Benzamide - Thiophen-3-ylmethylthio
- Cyano, fluoro substituents
IR: ν(C≡N) ~2240 cm⁻¹; ν(S-H) absent (tautomerism) Antiviral, anticancer (patented)
4-bromo-2-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide Benzamide - 4-Bromo-2-fluorophenyl
- Tetrahydrofuranmethyl
1H-NMR: THF protons at δ 1.8–3.5 ppm; aromatic H at δ 7.2–7.8 Not reported

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy :
    • The absence of ν(S-H) (~2500–2600 cm⁻¹) in thiophene-containing compounds confirms thione tautomerism .
    • Nitro groups show characteristic stretches at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
  • 1H-NMR :
    • Thiophene protons resonate at δ 6.9–7.3 ppm, distinct from benzene protons (δ 7.2–8.3 ppm) .
    • Trifluoromethyl groups in ’s compound split into quartets due to coupling with adjacent protons .

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